N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O6/c16-9(6-3-4-8(20-6)15(17)18)12-11-14-13-10(21-11)7-2-1-5-19-7/h1-5H,(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMFVTPQOUSAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of ethanol as a solvent and refluxing for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like carbon disulfide and nitro compounds.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes acid- or base-catalyzed hydrolysis under controlled conditions to yield the corresponding carboxylic acid.
Reaction Pathway :
Conditions :
Key Observations :
-
Hydrolysis occurs preferentially at the carboxamide group over the oxadiazole ring due to steric and electronic factors.
-
Reaction progress is monitored via TLC (Rf shift from 0.65 to 0.25 in ethyl acetate/hexane).
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole ring participates in nucleophilic substitution reactions, particularly at the C-5 position.
Example Reaction with Thiophenol :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Thiophenol (PhSH) | DMF, K₂CO₃, 60°C, 12 hours | 5-(Furan-2-yl)-2-(phenylthio)-1,3,4-oxadiazole | 72% |
Mechanistic Notes :
-
The oxadiazole’s electron-deficient nature facilitates attack by soft nucleophiles (e.g., thiols, amines) .
-
Substituents on the furan ring modulate reactivity: electron-withdrawing groups (e.g., nitro) enhance electrophilicity .
Electrophilic Aromatic Substitution on the Furan Ring
The nitro-substituted furan undergoes regioselective electrophilic substitution, primarily at the C-3 position.
Nitration Example :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0°C, 2 hours | 3-Nitro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl] | 58% |
Key Data :
-
Regioselectivity : Directed by the nitro group’s meta-directing effect .
-
Limitations : Over-nitration occurs at elevated temperatures (>10°C), reducing yields .
Reduction of the Nitro Group
The nitro group is reduced to an amine under catalytic hydrogenation or metal-acid conditions.
Catalytic Hydrogenation :
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C, 6 hrs | 5-Amino-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl] | 89% |
Applications :
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles and alkynes.
Example with Phenylacetylene :
Conditions :
-
CuI (10 mol%), DMF, 100°C, 8 hours.
Product : 1,2,3-Triazole fused oxadiazole (confirmed via X-ray crystallography) .
Cross-Coupling Reactions
The furan and oxadiazole moieties enable Suzuki-Miyaura and Ullmann-type couplings.
Suzuki Reaction with Phenylboronic Acid :
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane, K₂CO₃, 80°C, 12 hrs | Biaryl-substituted oxadiazole | 65% |
Key Challenges :
-
Steric hindrance from the oxadiazole reduces coupling efficiency at the C-2 furan position.
Photochemical Reactions
UV irradiation induces nitro-to-nitrito rearrangement, forming reactive intermediates.
Experimental Setup :
-
Light Source : 254 nm UV lamp, methanol solvent, 4 hours.
-
Product : Nitrito-oxadiazole isomer (characterized by IR: 1580 cm⁻¹ for N=O stretch).
Comparative Reactivity Table
Scientific Research Applications
Antimicrobial Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide has shown promising results against various bacterial strains. Notably, studies indicate that it exhibits significant activity against Mycobacterium tuberculosis , with minimal inhibitory concentrations (MICs) reported as low as 0.016 μg/mL for certain derivatives. The mechanism of action may involve the generation of reactive intermediates that disrupt bacterial cell function.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 0.016 | Mycobacterium tuberculosis |
| Other derivatives | Varies | Various bacterial strains |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including those resistant to conventional therapies. For instance, compounds derived from this structure have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types .
| Cell Line | PGI (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| MDA-MB-231 | 56.53 |
The anticancer activity is thought to be linked to the compound's ability to interact with cellular targets such as enzymes and receptors involved in cell proliferation and survival.
Materials Science Applications
Beyond medicinal chemistry, this compound has potential applications in materials science due to its unique chemical structure. Its ability to form stable complexes with metals can be exploited in the development of advanced materials for electronic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and nitro compounds. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and purity.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings and Implications
Core Heterocycle Impact: The 1,3,4-oxadiazole core (target compound, LMM11, ) is associated with antifungal activity, particularly when paired with electron-withdrawing groups (e.g., nitro or sulfamoyl).
Substituent Effects: Nitro groups (target compound, ) enhance redox reactivity, which may contribute to antimicrobial or antiparasitic activity through free radical generation.
Bioactivity: LMM11 demonstrates potent antifungal activity, likely due to thioredoxin reductase inhibition. Thiazole derivatives () with sulfonyl groups are often explored for anti-inflammatory or antiviral applications, highlighting structural versatility.
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound belonging to the class of nitro-substituted furan derivatives. Its structure incorporates a furan ring, a nitro group, and an oxadiazole moiety, which are critical for its biological activity. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This formula indicates the presence of multiple functional groups that may contribute to its biological properties. The nitro group is particularly significant due to its involvement in redox reactions, which can lead to various biological activities.
Antimicrobial Activity
Research has shown that derivatives of oxadiazole, including compounds similar to this compound, exhibit notable antimicrobial properties. A study highlighted that certain nitrofuran derivatives demonstrated effectiveness against Gram-positive ESKAPE pathogens and Mycobacterium tuberculosis, indicating a broad spectrum of antimicrobial activity .
The mechanism of action is believed to involve the targeting of specific enzymes or receptors within microbial organisms. For instance, molecular docking studies have suggested that these compounds interact with azoreductase enzymes in microorganisms, which is essential for their reduction processes .
Cytotoxicity Studies
The cytotoxic effects of this compound have been investigated in various cell lines. In vitro studies indicated that certain derivatives possess selective cytotoxicity against cancer cell lines while maintaining lower toxicity against normal cells. For example, compounds related to this structure have shown significant activity against L929 and HepG2 cell lines at specific concentrations .
Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships (SAR) has been conducted to understand how variations in the chemical structure affect biological activity. Key findings include:
- Substituent Influence : The presence of electron-withdrawing groups such as nitro and halogens enhances the antimicrobial activity of oxadiazole derivatives.
- Molecular Interactions : π-stacking interactions between the furan and oxadiazole rings with amino acid residues in target proteins play a crucial role in the compound's efficacy .
Case Studies
Several case studies illustrate the biological potential of this compound:
-
Antimicrobial Efficacy : In one study, a series of nitrofuran derivatives were synthesized and screened for their ability to inhibit bacterial growth. The results indicated that certain compounds had minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .
Compound MIC (µg/mL) Target Pathogen 2e 8 S. aureus 3a 16 M. tuberculosis -
Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on various cancer cell lines. The findings showed that some derivatives significantly reduced cell viability at concentrations above 100 µM .
Cell Line IC50 (µM) L929 50 HepG2 75
Q & A
Q. What are the common synthetic pathways for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide, and how are intermediates validated?
The synthesis typically involves coupling 5-nitrofuran-2-carboxylic acid derivatives with 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine precursors. Key steps include:
- Method A : Direct amidation using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .
- Method D/E : Multi-step synthesis starting from furan-2-carbaldehyde derivatives, followed by cyclization with hydrazine hydrate and oxidative dehydrogenation to form the oxadiazole ring .
- Validation : Intermediates are confirmed via -NMR (e.g., aromatic protons at δ 6.8–7.5 ppm), -NMR (carbonyl signals at ~165 ppm), and HRMS (e.g., [M+H] at m/z 318.04) .
Q. How is the antimicrobial activity of this compound evaluated in experimental settings?
Standard protocols include:
- MIC assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL) .
- Zone of inhibition : Agar diffusion assays with compound-loaded discs (10–50 µg/disc) .
- Controls : Nitrofurantoin is often used as a reference due to structural similarities .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- NMR : -NMR identifies furan protons (δ 6.2–7.5 ppm) and oxadiazole-linked NH (δ 10.2–10.8 ppm). -NMR confirms carbonyl (C=O at ~165 ppm) and nitrofuran NO groups (C-NO at ~150 ppm) .
- HRMS : Exact mass analysis (e.g., calculated for C _6 _4 _6 $: 314.03 g/mol) .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angle between oxadiazole and furan rings: ~15°) .
Q. How is the compound’s stability assessed under varying pH conditions?
Q. What are the standard protocols for evaluating cytotoxicity in mammalian cell lines?
- MTT assay : Exposure to HepG2 or HEK293 cells at 10–100 µM for 48 hours, with IC calculation .
- Selectivity index (SI) : Ratio of cytotoxic concentration (IC) to antimicrobial MIC values .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and tautomeric behavior?
Q. What strategies resolve contradictions in reported biological activity data?
Q. How is structure-activity relationship (SAR) analysis conducted for nitrofuran derivatives?
Q. What methodologies optimize solubility and bioavailability for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
